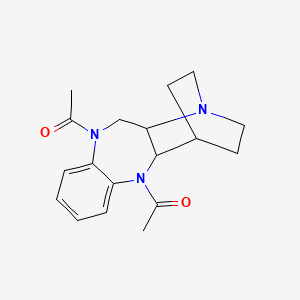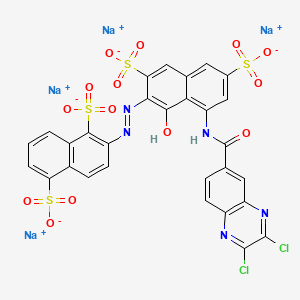![molecular formula C11H10BrN3O2 B14468436 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 66127-33-1](/img/structure/B14468436.png)
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromopyrimidine core with an aminophenylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 5-bromopyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The 2-aminobenzylamine is reacted with 5-bromopyrimidine-2,4(1H,3H)-dione under suitable conditions to form the desired product. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions may involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenylmethyl group can form hydrogen bonds or hydrophobic interactions with the target, while the bromopyrimidine core can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
6-[(2-Aminophenyl)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to its analogs. The bromine atom, for example, can participate in unique substitution and coupling reactions that may not be as efficient with other halogens.
属性
CAS 编号 |
66127-33-1 |
|---|---|
分子式 |
C11H10BrN3O2 |
分子量 |
296.12 g/mol |
IUPAC 名称 |
6-[(2-aminophenyl)methyl]-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-8(14-11(17)15-10(9)16)5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H2,14,15,16,17) |
InChI 键 |
MVLKWANCTZTLPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=C(C(=O)NC(=O)N2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
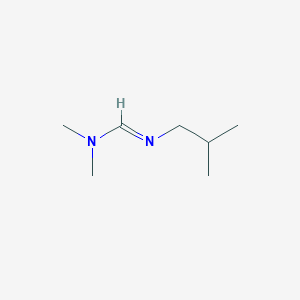
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
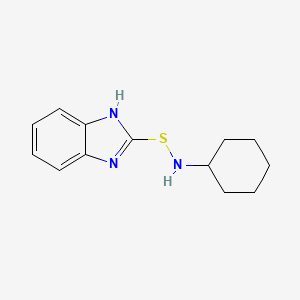
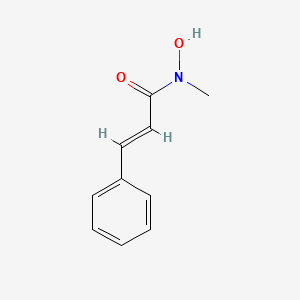
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

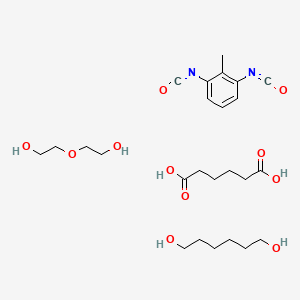
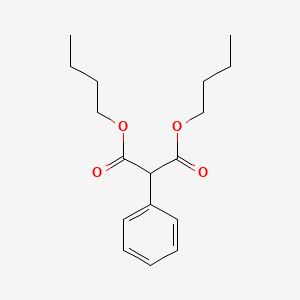
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
